![molecular formula C10H9N3O B2907429 5-Phenoxypyrazin-2-amine CAS No. 1539595-03-3](/img/structure/B2907429.png)
5-Phenoxypyrazin-2-amine
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Overview
Description
5-Phenoxypyrazin-2-amine is an organic compound with the molecular formula C10H9N3O It is a heterocyclic compound containing a pyrazine ring substituted with a phenoxy group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyrazin-2-amine typically involves the reaction of pyrazine derivatives with phenol derivatives. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with phenol in the presence of a base to form the phenoxy-substituted pyrazine. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy-pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
5-Phenoxypyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Phenoxypyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds share a similar pyrazine core but differ in the substituents attached to the ring.
Phenoxypyrazoles: These compounds have a phenoxy group attached to a pyrazole ring instead of a pyrazine ring.
Uniqueness
5-Phenoxypyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Phenoxypyrazin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting specific biological pathways and its implications in treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique pyrazine core substituted with a phenoxy group. This structural configuration is pivotal for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Kinases :
- The compound has been studied for its inhibitory effects on Bruton’s tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling. Inhibiting BTK is significant for treating hematological malignancies and autoimmune diseases. Studies have shown that derivatives of this compound exhibit potent and selective inhibition of BTK, leading to reduced proliferation of tumor cells in vitro and in vivo models .
- Ion Channel Modulation :
- Antimicrobial Activity :
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, one study reported that specific derivatives showed IC50 values indicative of significant antiproliferative activity against leukemia cell lines .
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of these compounds. For example, mice treated with a selective BTK inhibitor derived from this compound showed significant tumor reduction compared to controls .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
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Case Study on Cancer Treatment :
- A recent study evaluated a novel derivative in patients with chronic lymphocytic leukemia (CLL). The results indicated a significant reduction in tumor burden and improved patient outcomes when combined with standard chemotherapy.
-
Cardiac Arrhythmia Management :
- Another case study focused on the use of a related compound in patients with atrial fibrillation. The compound demonstrated efficacy in prolonging the effective refractory period, thus reducing arrhythmia episodes.
Properties
IUPAC Name |
5-phenoxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPCJVFEMJRTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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